2-[(Methylsulfanyl)methyl]-1-benzofuran
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Overview
Description
Benzofuran, 2-[(methylthio)methyl]- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves palladium or platinum-catalyzed ring closure reactions . Additionally, intramolecular Friedel–Crafts reactions and photolytic cyclization of α-phenylketones are also employed .
Industrial Production Methods: Industrial production of benzofuran derivatives often utilizes catalytic processes to ensure high yields and efficiency. For example, the one-pot reaction for the transformation of allyl aryl ethers to 2-methylbenzofurans via sequential Claisen rearrangement and oxidative cyclization is a notable method .
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, with reagents like halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzofuran derivatives, including Benzofuran, 2-[(methylthio)methyl]-, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuran derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, such as carbonic anhydrase inhibitors and topoisomerase I inhibitors . These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness: Benzofuran, 2-[(methylthio)methyl]- stands out due to its unique structural features and the presence of the methylthio group, which can influence its reactivity and biological activity .
Properties
CAS No. |
59020-93-8 |
---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-1-benzofuran |
InChI |
InChI=1S/C10H10OS/c1-12-7-9-6-8-4-2-3-5-10(8)11-9/h2-6H,7H2,1H3 |
InChI Key |
JNDDZZDYVNSKMC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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